

GSK2200150A: A Spirocyclic Antimycobacterial Agent Targeting MmpL3

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Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360

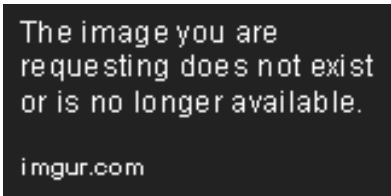
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a novel spirocyclic antimycobacterial agent identified through high-throughput screening as a potent inhibitor of *Mycobacterium tuberculosis* (Mtb). This compound belongs to a class of molecules that target the essential mycolic acid transporter, MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, from the cytoplasm to the periplasm. By inhibiting MmpL3, **GSK2200150A** disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death. This technical guide provides a comprehensive overview of the available data on **GSK2200150A**, including its mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Core Compound Information

Property	Value	Reference
IUPAC Name	1'-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-spiro[piperidine-4,4'-thieno[3,2-c]pyran]	Inferred from structure
CAS Number	1443138-53-1	[1]
Molecular Formula	C20H23NO3S	[1]
Molecular Weight	357.47 g/mol	[1]
Structure		[2]

Quantitative Antimycobacterial Activity

GSK2200150A has demonstrated potent activity against the virulent H37Rv strain of *Mycobacterium tuberculosis*. While extensive quantitative data for **GSK2200150A** is not publicly available, the following tables summarize the known activity and cross-resistance profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of **GSK2200150A**

Mycobacterial Strain	MIC (μM)	Reference
<i>Mycobacterium tuberculosis</i> H37Rv	0.38	[3]
<i>Mycobacterium bovis</i> BCG	Not Reported	
<i>Mycobacterium smegmatis</i>	Not Reported	

Table 2: Cross-Resistance of MmpL3 Mutants to **GSK2200150A** ("Spiros")

This table shows the fold increase in the 50% inhibitory concentration (IC50) for various *M. tuberculosis* MmpL3 mutants when treated with **GSK2200150A**, indicating that MmpL3 is the primary target and that mutations in this transporter confer resistance.

MmpL3 Mutation	IC50 Fold Change vs. Wild-Type	Reference
T284A	~2-3	[4]
A677T	~3-4	[4]
S591I	~8-10	[4]

Table 3: Cytotoxicity and Direct Target Inhibition

Specific IC50 values for MmpL3 inhibition and CC50 values for cytotoxicity of **GSK2200150A** are not readily available in the public domain. For context, related MmpL3 inhibitors are often evaluated for these parameters. A high selectivity index (CC50/MIC or CC50/IC50) is desirable for a drug candidate.

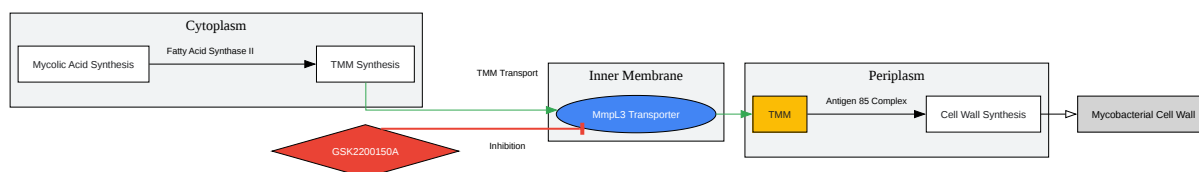
Parameter	Value	Cell Line/Assay	Reference
MmpL3 Inhibition (IC50)	Not Reported	Direct Binding/Functional Assay	
Cytotoxicity (CC50)	Not Reported	e.g., Vero, HepG2, THP-1	

Mechanism of Action: Inhibition of MmpL3

The primary mechanism of action of **GSK2200150A** is the inhibition of the MmpL3 transporter. MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of *M. tuberculosis*. It plays a critical role in the biosynthesis of the unique and complex mycobacterial cell wall.

Specifically, MmpL3 functions as a flippase, transporting trehalose monomycolate (TMM) from its site of synthesis in the cytoplasm across the inner membrane to the periplasmic space. In

the periplasm, mycolic acids from TMM are transferred to the arabinogalactan by the antigen 85 complex to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall. Inhibition of MmpL3 by **GSK2200150A** leads to the intracellular accumulation of TMM and a halt in the synthesis of the outer mycomembrane, ultimately resulting in bacterial cell death.[5]
[6]



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Caption: Mechanism of action of **GSK2200150A**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **GSK2200150A** and other antimycobacterial agents targeting the cell wall.

Determination of Minimum Inhibitory Concentration (MIC) against *M. tuberculosis*

This protocol is adapted from standard procedures for determining the MIC of compounds against *M. tuberculosis* H37Rv.

Materials:

- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

- Mycobacterium tuberculosis H37Rv culture in mid-log phase.
- **GSK2200150A** stock solution in DMSO.
- 96-well microtiter plates.
- Resazurin sodium salt solution (0.02% w/v in sterile water).

Procedure:

- Prepare serial two-fold dilutions of **GSK2200150A** in 7H9 broth in a 96-well plate. The final volume in each well should be 100 μ L. Include a drug-free control (vehicle only) and a sterile broth control.
- Dilute the mid-log phase M. tuberculosis H37Rv culture to an OD600 of 0.001 in 7H9 broth.
- Add 100 μ L of the bacterial suspension to each well, bringing the final volume to 200 μ L.
- Seal the plates and incubate at 37°C for 7 days.
- After incubation, add 30 μ L of the resazurin solution to each well.
- Incubate for an additional 24 hours at 37°C.
- Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink. The blue color indicates inhibition of bacterial growth.



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Caption: Workflow for MIC determination.

Trehalose Monomycolate (TMM) Transport Assay

This assay assesses the inhibition of MmpL3 by monitoring the accumulation of radiolabeled TMM.[7]

Materials:

- Mycobacterium tuberculosis culture.
- [1,2-¹⁴C]acetic acid.
- **GSK2200150A**.
- Chloroform/methanol (2:1, v/v).
- TLC plates (silica gel).
- TLC developing solvent (e.g., chloroform/methanol/water, 60:30:6, v/v/v).
- Phosphorimager screen and scanner.

Procedure:

- Grow M. tuberculosis to mid-log phase.
- Treat the culture with **GSK2200150A** at various concentrations (e.g., 1x, 5x, 10x MIC) for a defined period (e.g., 6 hours). Include an untreated control.
- Add [1,2-¹⁴C]acetic acid to each culture and incubate for an additional 2-4 hours to allow for incorporation into lipids.
- Harvest the cells by centrifugation.
- Extract the total lipids from the cell pellet using chloroform/methanol (2:1).
- Dry the lipid extract and resuspend in a small volume of chloroform/methanol.
- Spot the lipid extracts onto a TLC plate.
- Develop the TLC plate in the appropriate solvent system to separate the different lipid species (TMM, TDM, etc.).

- Dry the TLC plate and expose it to a phosphorimager screen.
- Scan the screen and quantify the radioactivity of the spots corresponding to TMM and trehalose dimycolate (TDM).
- Inhibition of MmpL3 is indicated by an increase in the radiolabeled TMM spot and a corresponding decrease in the TDM spot compared to the untreated control.

Mammalian Cell Cytotoxicity Assay (CC50)

This protocol describes a common method to assess the cytotoxicity of a compound on a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[8]

Materials:

- Vero or HepG2 cells.
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- **GSK2200150A** stock solution in DMSO.
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

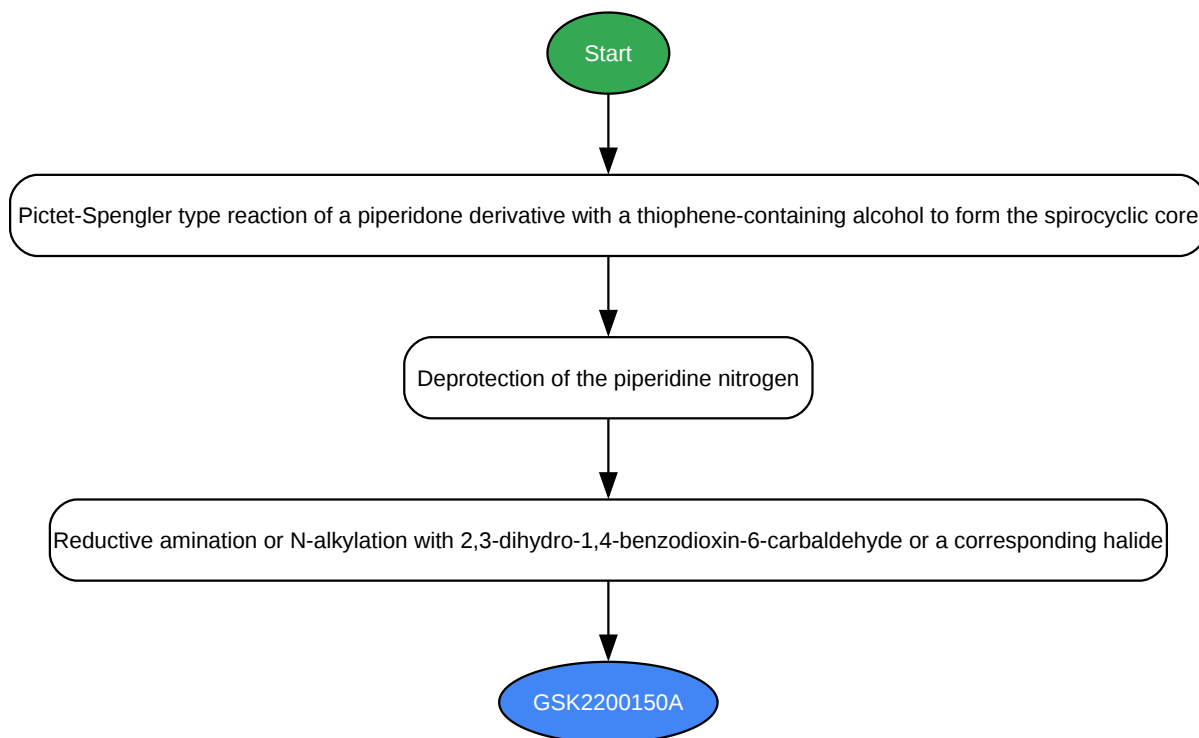
Procedure:

- Seed the cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of **GSK2200150A** in the complete cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
- Add 100 µL of the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis

The synthesis of **GSK2200150A** involves the construction of the spiro[piperidine-4,4'-thieno[3,2-c]pyran] core followed by N-alkylation with a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety. While a specific synthesis scheme for **GSK2200150A** is not publicly detailed, a plausible route can be inferred from the synthesis of related spirocyclic compounds.[\[6\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Plausible synthetic pathway for **GSK2200150A**.

Resistance Mechanisms

Resistance to **GSK2200150A** and other MmpL3 inhibitors primarily arises from single nucleotide polymorphisms (SNPs) in the mmpL3 gene. These mutations lead to amino acid substitutions in the MmpL3 protein, which likely alter the drug-binding site and reduce the inhibitory effect of the compound. As shown in Table 2, mutations such as T284A, A677T, and S591I have been shown to confer resistance to **GSK2200150A**.^[4] The emergence of resistance through target modification underscores the specificity of this class of compounds for MmpL3.

Conclusion

GSK2200150A is a promising antimycobacterial agent with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its spirocyclic core represents a novel scaffold for

the development of new anti-tuberculosis drugs. Further studies to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to optimize its metabolic stability are warranted. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the discovery and development of new MmpL3 inhibitors and other novel antimycobacterial agents.

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